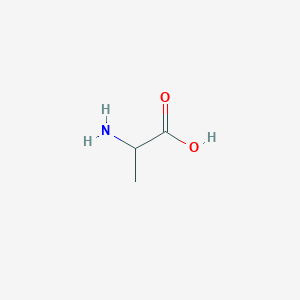
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid is a useful research compound. Its molecular formula is C50H30N2O18 and its molecular weight is 946.8 g/mol. The purity is usually 97%min.
BenchChem offers high-quality 3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview of Chemical Properties and Applications
The chemicals are complex organic compounds with potential applications in various fields of scientific research, including chemistry, biology, and materials science. While the specific research applications of these compounds are not directly cited in the available literature, a review of related compounds and chemical structures suggests potential areas of interest. These areas include the study of ligand chemistry, the development of organic semiconductors, and the exploration of biologically active molecules for pharmaceutical applications.
Ligand Chemistry and Coordination Compounds
Research in ligand chemistry, particularly involving benzimidazole and benzothiazole derivatives, highlights the variability in chemical properties and potential applications of complex organic compounds. These studies demonstrate the significance of structural variations in affecting spectroscopic properties, biological activity, and electrochemical behavior, suggesting that the compounds could serve similar roles in the development of coordination compounds with unique properties (Boča, Jameson, & Linert, 2011).
Organic Semiconductors and OLED Materials
The BODIPY platform's exploration for applications in organic light-emitting diodes (OLEDs) provides insight into how specific organic compounds can be tuned for use in optoelectronic devices. The structural design and synthesis of BODIPY-based materials for OLEDs, including their development as near-IR emitters, underscore the potential for utilizing complex organic molecules, such as the ones , in the fabrication of metal-free infrared emitters and other organic semiconductors (Squeo & Pasini, 2020).
Biologically Active Molecules for Pharmaceutical Applications
The synthesis, characterization, and application of specific salicylic acid derivatives reveal the potential of complex organic compounds in developing new drugs with anti-inflammatory, analgesic, and antiplatelet activities. This suggests the possibility of researching the compounds for similar pharmaceutical applications, particularly in the development of new therapeutic agents with improved efficacy and reduced toxicity (Tjahjono et al., 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withcalcium currents mediated by Cav 1.2 (L-type) channels .
Mode of Action
The compound likely interacts with its targets by inhibiting calcium currents. This inhibition could lead to a decrease in neuronal excitability, which may explain its potential anticonvulsant properties .
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes, suggesting good bioavailability . It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest that the compound may have a favorable pharmacokinetic profile.
Result of Action
The inhibition of calcium currents could potentially lead to a decrease in neuronal excitability, which may explain its potential anticonvulsant properties .
Propiedades
Número CAS |
117548-22-8 |
|---|---|
Nombre del producto |
3-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Fórmula molecular |
C50H30N2O18 |
Peso molecular |
946.8 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/2C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30;27-12-4-6-14-18(10-12)34-19-11-13(28)5-7-15(19)22(14)23-16(24(31)32)2-1-3-17(23)25(33)35-26-20(29)8-9-21(26)30/h1-6,9-11,27H,7-8H2,(H,31,32);1-7,10-11,27H,8-9H2,(H,31,32) |
Clave InChI |
YVTPVJDECOUTJW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.C1CC(=O)N(C1=O)OC(=O)C2=CC=CC(=C2C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Pureza |
97%min |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















